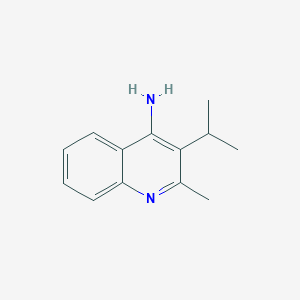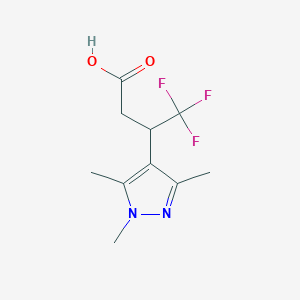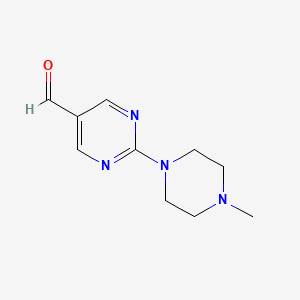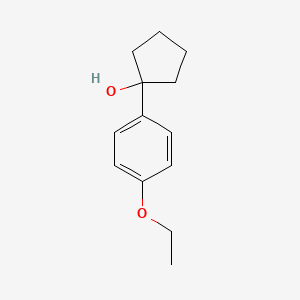![molecular formula C8H3F2NO3 B1428921 7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione CAS No. 1196152-04-1](/img/structure/B1428921.png)
7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione
Descripción general
Descripción
7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione is a heterocyclic organic compound with the molecular formula C8H3F2NO3 and a molecular weight of 199.11 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione typically involves the reaction of appropriate fluorinated aniline derivatives with phosgene or its equivalents under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of enzyme activity, inhibition of specific signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
8-Fluoro-1H-benzo[D][1,3]oxazine-2,4-dione: Similar structure but with a single fluorine atom.
6-Chloro-8-methyl-1H-benzo[D][1,3]oxazine-2,4-dione: Contains chlorine and methyl groups instead of fluorine.
Uniqueness
7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione is unique due to the presence of two fluorine atoms at specific positions on the benzoxazine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
IUPAC Name |
7,8-difluoro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO3/c9-4-2-1-3-6(5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZKYNDUEWZXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)OC(=O)N2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)
![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)



![2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B1428848.png)

![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)


![4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B1428857.png)
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1428858.png)


